![molecular formula C10H11NO4 B3190655 Dimethyl 4-methylpyridine-2,6-dicarboxylate CAS No. 4566-82-9](/img/structure/B3190655.png)
Dimethyl 4-methylpyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 4-methylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-methylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-methylpyridine-2,6-dicarboxylic acid.
Reduction: 4-methylpyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-methylpyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the methyl group at the 4-position.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains ethyl ester groups instead of methyl ester groups.
2,6-Pyridinedicarboxylic acid: The parent acid form without esterification.
Uniqueness
Dimethyl 4-methylpyridine-2,6-dicarboxylate is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
dimethyl 4-methylpyridine-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)11-8(5-6)10(13)15-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPAXVAQJKQCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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